
DBCO-SS-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-SS-aldehyde is a cleavable disulfide linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group and an aldehyde group. The dibenzocyclooctyne group can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DBCO-SS-aldehyde is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne group and an aldehyde group. The synthesis typically involves the following steps:
Formation of the Dibenzocyclooctyne Group: This step involves the synthesis of the dibenzocyclooctyne moiety, which is known for its high reactivity towards azide groups.
Introduction of the Aldehyde Group: The aldehyde group is introduced through a series of reactions that ensure the stability and reactivity of the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batch reactors, ensuring consistent quality and yield.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
DBCO-SS-aldehyde undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the dibenzocyclooctyne group reacting with azide groups to form stable triazole linkages.
Oxime/Hydrazone Ligation: The aldehyde group can react with aminooxy or hydrazide groups to form oxime or hydrazone linkages.
Common Reagents and Conditions
Azide-Containing Molecules: Used in SPAAC reactions with the dibenzocyclooctyne group.
Aminooxy or Hydrazide-Containing Molecules: Used in oxime or hydrazone ligation reactions with the aldehyde group.
Major Products Formed
Triazole Linkages: Formed from SPAAC reactions.
Oxime or Hydrazone Linkages: Formed from reactions with the aldehyde group.
Aplicaciones Científicas De Investigación
DBCO-SS-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
DBCO-SS-aldehyde exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne group reacts with azide groups to form stable triazole linkages without the need for a catalyst.
Oxime/Hydrazone Ligation: The aldehyde group reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NHS Ester: Another dibenzocyclooctyne-containing compound used for bioconjugation.
DBCO-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an aldehyde group.
DBCO-PEG4-Azide: Contains an azide group for SPAAC reactions.
Uniqueness
DBCO-SS-aldehyde is unique due to its combination of a dibenzocyclooctyne group and an aldehyde group, allowing it to participate in both SPAAC and oxime/hydrazone ligation reactions. This dual functionality makes it highly versatile for various bioconjugation applications .
Propiedades
Fórmula molecular |
C31H29N3O4S2 |
|---|---|
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38) |
Clave InChI |
RQSKTIYFMRQDRL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





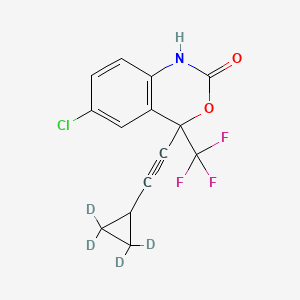
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

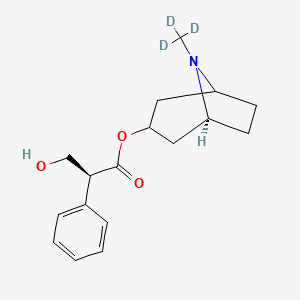
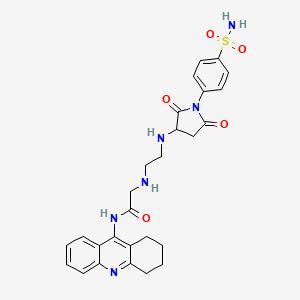
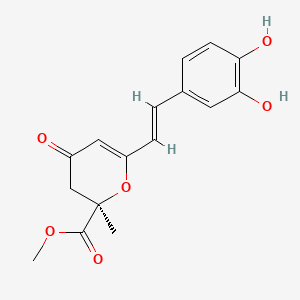
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
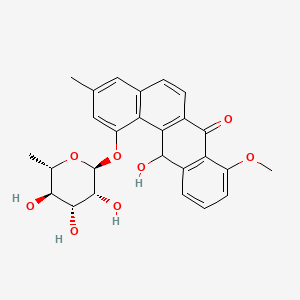

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

